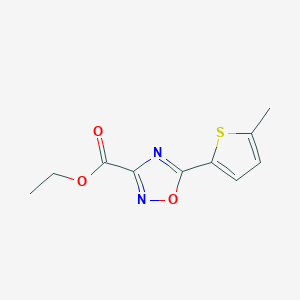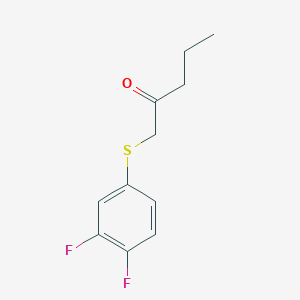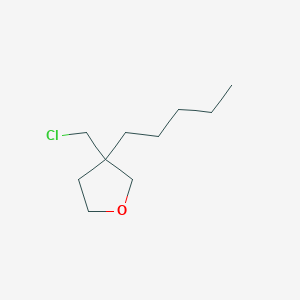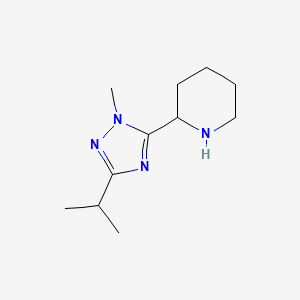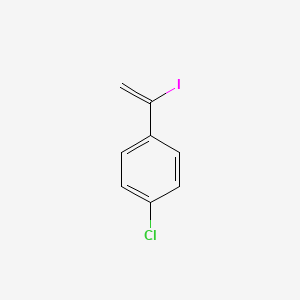
1-Chloro-4-(1-iodoethenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(1-iodoethenyl)benzene is an organic compound with the molecular formula C8H6ClI It is a derivative of benzene, where a chlorine atom is attached to the benzene ring at the para position relative to a vinyl group substituted with an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(1-iodoethenyl)benzene can be synthesized through various methods, including electrophilic aromatic substitution and halogenation reactions. One common method involves the reaction of 1-chloro-4-iodobenzene with acetylene in the presence of a palladium catalyst. The reaction conditions typically include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes where benzene derivatives are treated with halogenating agents under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-(1-iodoethenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the iodine atom can be replaced by other nucleophiles such as amines or hydroxides.
Oxidation and Reduction Reactions: The vinyl group in the compound can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the vinyl group to an ethyl group.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki or Heck reactions to form more complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted benzene derivatives.
Applications De Recherche Scientifique
1-Chloro-4-(1-iodoethenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals due to its ability to undergo various chemical transformations.
Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(1-iodoethenyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. The chlorine and iodine atoms can act as leaving groups in substitution reactions, while the vinyl group can participate in addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
1-Chloro-4-iodobenzene: Similar structure but lacks the vinyl group.
1-Chloro-4-ethylbenzene: Similar structure with an ethyl group instead of a vinyl group.
1-Bromo-4-(1-iodoethenyl)benzene: Similar structure with a bromine atom instead of chlorine.
Uniqueness: 1-Chloro-4-(1-iodoethenyl)benzene is unique due to the presence of both chlorine and iodine atoms along with a vinyl group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.
Propriétés
Formule moléculaire |
C8H6ClI |
|---|---|
Poids moléculaire |
264.49 g/mol |
Nom IUPAC |
1-chloro-4-(1-iodoethenyl)benzene |
InChI |
InChI=1S/C8H6ClI/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H2 |
Clé InChI |
GAWXDWAIZJRELG-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=C(C=C1)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-ethyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13641997.png)
![5-[2-[7a-methyl-1-[7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13642001.png)
![N-(4-(Phenanthren-3-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13642012.png)
![8-Azabicyclo[3.2.1]octane-8-carbonylchloride](/img/structure/B13642020.png)
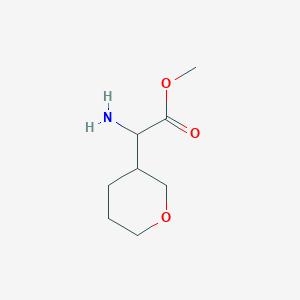
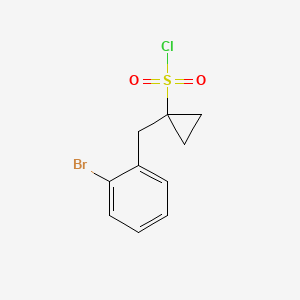
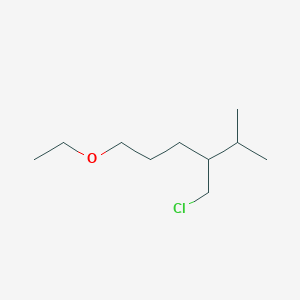

![methyl 3-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]prop-2-enoate](/img/structure/B13642052.png)
